4-(1,1,2,2-Tetrafluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1,2,2-Tetrafluoroethyl)aniline is an organic compound characterized by the presence of a tetrafluoroethyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,2,2-Tetrafluoroethyl)aniline typically involves the reaction of aniline with tetrafluoroethylene. One common method includes the use of a catalyst such as palladium or nickel to facilitate the addition of the tetrafluoroethyl group to the aniline ring. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to improve the overall yield and reduce the environmental impact of the process .
Chemical Reactions Analysis
Types of Reactions: 4-(1,1,2,2-Tetrafluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and nitro compounds .
Scientific Research Applications
4-(1,1,2,2-Tetrafluoroethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antifungal and antibacterial properties.
Mechanism of Action
The mechanism by which 4-(1,1,2,2-Tetrafluoroethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The tetrafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activities and disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
- 4-(1,1,2,2-Tetrafluoroethoxy)aniline
- 4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride
- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
Comparison: 4-(1,1,2,2-Tetrafluoroethyl)aniline is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H7F4N |
---|---|
Molecular Weight |
193.14 g/mol |
IUPAC Name |
4-(1,1,2,2-tetrafluoroethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c9-7(10)8(11,12)5-1-3-6(13)4-2-5/h1-4,7H,13H2 |
InChI Key |
CZXBEORLYRYDKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.